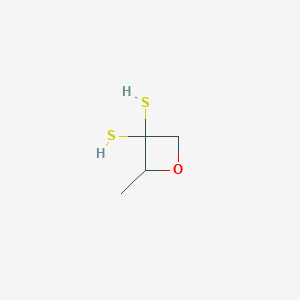
3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropionic acid monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropionic acid monohydrate is a fluorinated organic compound with significant applications in various fields of scientific research. Its unique structure, characterized by the presence of multiple fluorine atoms, makes it a valuable compound for studying various chemical reactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropionic acid monohydrate typically involves the reaction of 4-fluorobenzaldehyde with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropionic acid monohydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, such as fluorinated alcohols, carboxylic acids, and substituted aromatic compounds. These products are valuable intermediates for further chemical synthesis and research .
Scientific Research Applications
3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropionic acid monohydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropionic acid monohydrate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its reactivity and stability, allowing it to interact with enzymes and other biomolecules more effectively. The compound’s unique structure enables it to participate in various chemical reactions, leading to the formation of biologically active intermediates and products .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-3-(4-fluorophenyl)-2-hydroxypropanoic acid
- 3,3-Difluoro-3-(4-fluorophenyl)-propionic acid
- 3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine
Uniqueness
Compared to similar compounds, 3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropionic acid monohydrate stands out due to its unique combination of fluorine atoms and oxo group. This combination enhances its reactivity and stability, making it a valuable compound for various scientific research applications. Its ability to undergo multiple types of chemical reactions and form diverse products further highlights its uniqueness and versatility.
Properties
Molecular Formula |
C9H7F3O4 |
|---|---|
Molecular Weight |
236.14 g/mol |
IUPAC Name |
3,3-difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid;hydrate |
InChI |
InChI=1S/C9H5F3O3.H2O/c10-6-3-1-5(2-4-6)9(11,12)7(13)8(14)15;/h1-4H,(H,14,15);1H2 |
InChI Key |
RLWRWSIQAWQKJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)C(=O)O)(F)F)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(4-(1H-Pyrazol-1-yl)phenyl)(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B12852091.png)




